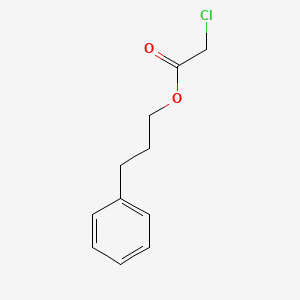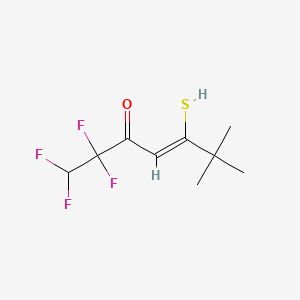
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- is a fluorinated organic compound with the molecular formula C7H8F4OS This compound is characterized by the presence of multiple fluorine atoms, a mercapto group, and a ketone functional group
準備方法
The synthesis of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves several stepsThe reaction conditions typically involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions . Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates.
化学反応の分析
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored due to its ability to modulate biological pathways and its stability under physiological conditions.
作用機序
The mechanism of action of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
類似化合物との比較
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- can be compared with other fluorinated ketones and mercapto compounds, such as:
4-Hepten-3-one, 2,6-dimethyl-: This compound lacks the fluorine atoms and mercapto group, resulting in different chemical properties and reactivity.
1,1,2,2-tetrafluoro-5-sulfanylhept-4-en-3-one: This compound is similar but does not have the dimethyl groups, which can affect its steric and electronic properties.
The presence of multiple fluorine atoms and the mercapto group in 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- makes it unique and valuable for specific applications where these functional groups are advantageous .
特性
CAS番号 |
88552-02-7 |
|---|---|
分子式 |
C9H12F4OS |
分子量 |
244.25 g/mol |
IUPAC名 |
(Z)-1,1,2,2-tetrafluoro-6,6-dimethyl-5-sulfanylhept-4-en-3-one |
InChI |
InChI=1S/C9H12F4OS/c1-8(2,3)6(15)4-5(14)9(12,13)7(10)11/h4,7,15H,1-3H3/b6-4- |
InChIキー |
PIVMKXHEJJWTBR-XQRVVYSFSA-N |
異性体SMILES |
CC(C)(C)/C(=C/C(=O)C(C(F)F)(F)F)/S |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C(F)F)(F)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)
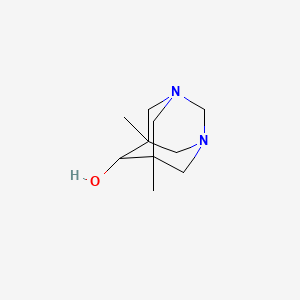
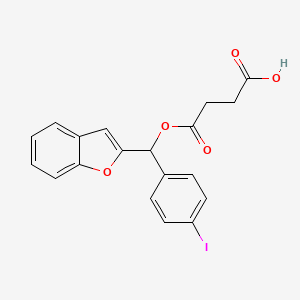
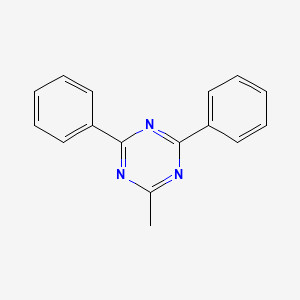
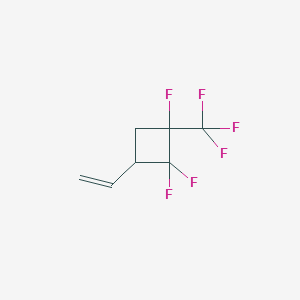
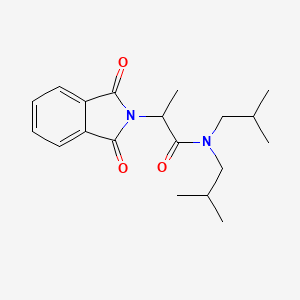
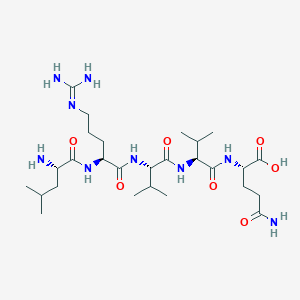
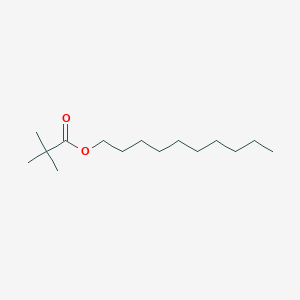
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
